molecular formula C23H19BrN4O4S B12125022 Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate

Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate

Cat. No.: B12125022
M. Wt: 527.4 g/mol
InChI Key: AVWASFFAHDXSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate is a complex organic compound that features a quinoxaline core, a bromobenzenesulfonamide group, and an ethyl benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Introduction of the Bromobenzenesulfonamide Group: This step involves the sulfonation of the quinoxaline derivative with 4-bromobenzenesulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Ethyl Benzoate: The final step involves the coupling of the sulfonamidoquinoxaline intermediate with ethyl 4-aminobenzoate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzenesulfonamide group can be substituted with other nucleophiles.

    Oxidation and Reduction: The quinoxaline core can undergo redox reactions, potentially altering its electronic properties.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Derivatives with different substituents on the benzene ring.

    Oxidation: Oxidized quinoxaline derivatives.

    Reduction: Reduced quinoxaline derivatives.

    Hydrolysis: 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoic acid.

Scientific Research Applications

Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.

    Biological Studies: It can be used to study the interactions of quinoxaline derivatives with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate involves its interaction with specific molecular targets. The quinoxaline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The bromobenzenesulfonamide group can interact with proteins, potentially inhibiting their function. These interactions can lead to the compound’s biological effects, such as anticancer or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(quinoxalin-2-yl)amino]benzoate
  • 4-amino-N’-(3-chloroquinoxalin-2-yl)benzohydrazide
  • N’-(3-chloroquinoxalin-2-yl)isonicotinohydrazide

Uniqueness

Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate is unique due to the presence of the bromobenzenesulfonamide group, which can confer additional biological activity and specificity compared to other quinoxaline derivatives. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H19BrN4O4S

Molecular Weight

527.4 g/mol

IUPAC Name

ethyl 4-[[3-[(4-bromophenyl)sulfonylamino]quinoxalin-2-yl]amino]benzoate

InChI

InChI=1S/C23H19BrN4O4S/c1-2-32-23(29)15-7-11-17(12-8-15)25-21-22(27-20-6-4-3-5-19(20)26-21)28-33(30,31)18-13-9-16(24)10-14-18/h3-14H,2H2,1H3,(H,25,26)(H,27,28)

InChI Key

AVWASFFAHDXSHV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.